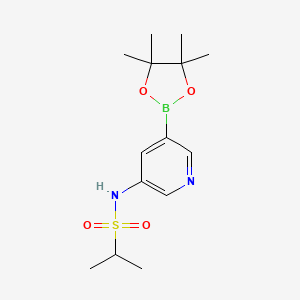
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-sulfonamid
Übersicht
Beschreibung
The compound contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. It also contains a propane-2-sulfonamide group, which is a sulfonamide group attached to the second carbon of a propane chain. The compound also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester group. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the boronic ester and sulfonamide groups. The boronic ester could undergo coupling reactions with various nucleophiles in the presence of a transition metal catalyst . The sulfonamide group could potentially be hydrolyzed to give a sulfonic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general predictions can be made based on these groups: for example, the compound is likely to be solid at room temperature . It may also have significant polarity due to the presence of the sulfonamide and boronic ester groups .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-sulfonamid
Die Verbindung this compound findet aufgrund ihrer einzigartigen chemischen Struktur verschiedene Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse ihrer Anwendungen in verschiedenen Bereichen.
Borylierungsreaktionen: Diese Verbindung wird in Borylierungsreaktionen verwendet, bei denen sie die Addition von borhaltigen Gruppen an organische Moleküle erleichtert . Dies ist besonders nützlich bei der Synthese komplexer organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien.
Hydroborierung von Alkinen und Alkenen: Sie dient als Reagenz bei der Hydroborierung von Alkinen und Alkenen, einem Prozess, der Bor und Wasserstoff über eine Kohlenstoff-Kohlenstoff-Mehrfachbindung addiert . Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener Boronate und ist für nachfolgende organische Transformationen unerlässlich.
Suzuki-Kupplung: Die Verbindung ist an Suzuki-Kupplungsreaktionen beteiligt, die eine zentrale Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen spielen . Diese Art von Kupplungsreaktion wird häufig im Bereich der organischen Elektronik und bei der Entwicklung organischer Leuchtdioden (OLEDs) eingesetzt.
Asymmetrische Hydroborierung: Sie wird bei der asymmetrischen Hydroborierung verwendet, um chirale Moleküle zu erzeugen . Diese Anwendung ist entscheidend für die Synthese enantiomerenreiner Substanzen, die wichtig für die Herstellung bestimmter Medikamente sind.
Enzyminhibition: Aufgrund des Vorhandenseins der Sulfonamidgruppe kann diese Verbindung als Enzyminhibitor wirken . Sie hat potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme in biologischen Systemen abzielen.
Fluoreszierende Sonden: Die Struktur der Verbindung ermöglicht es, sie als fluoreszierende Sonde zu verwenden . Sie kann zum Nachweis verschiedener biologischer und chemischer Substanzen eingesetzt werden, darunter Wasserstoffperoxid, Zucker und Ionen.
Konstruktion von Medikamententrägern: Ihre Boratbindungen machen sie für die Konstruktion von stimulusresponsiven Medikamententrägern geeignet . Diese Träger können Medikamente kontrolliert abgeben und reagieren auf Veränderungen in der Mikroumgebung des Körpers, wie z. B. pH-Wert und Glukosespiegel.
Zwischenprodukt in der organischen Synthese: Als Zwischenprodukt in der organischen Synthese wird es zum Schutz von Diolen und bei der asymmetrischen Synthese von Aminosäuren und anderen Molekülen eingesetzt . Seine Vielseitigkeit macht es zu einem wertvollen Werkzeug bei der Synthese einer breiten Palette organischer Verbindungen.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research could involve studying its biological activity, pharmacokinetics, and toxicity. If it’s being used as a building block in organic synthesis, future research could involve developing new reactions that use this compound .
Wirkmechanismus
Target of Action
The primary targets of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Compounds with similar structures have been used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .
Mode of Action
The exact mode of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The biochemical pathways affected by N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The ADME properties of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound has a predicted boiling point of 3809±320 °C and a predicted density of 103±01 g/cm3 . It is recommended to be stored at 2-8°C .
Result of Action
The molecular and cellular effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to their unique reactivity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Biochemische Analyse
Biochemical Properties
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and as a ligand for specific proteins. It interacts with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites. This interaction is facilitated by the borate group, which forms reversible covalent bonds with the enzyme’s active site residues. Additionally, the sulfonamide group enhances the compound’s binding affinity to proteins, making it a potent inhibitor in various biochemical pathways .
Cellular Effects
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of key signaling proteins such as Akt and ERK. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In normal cells, the compound can alter metabolic pathways by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production .
Molecular Mechanism
At the molecular level, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide exerts its effects through specific binding interactions with biomolecules. The borate group forms reversible covalent bonds with hydroxyl and amino groups on enzymes, leading to enzyme inhibition. The sulfonamide group enhances the compound’s binding affinity to proteins, facilitating its role as an inhibitor. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular damage and dysfunction. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production. Additionally, it can affect the synthesis and degradation of other biomolecules, such as nucleotides and amino acids, by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins within the cytoplasm and nucleus facilitate its distribution and localization, ensuring that it reaches its target enzymes and proteins .
Subcellular Localization
The subcellular localization of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its efficacy as an enzyme inhibitor and modulator of gene expression .
Eigenschaften
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKDEUPWQAYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745306 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-57-1 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



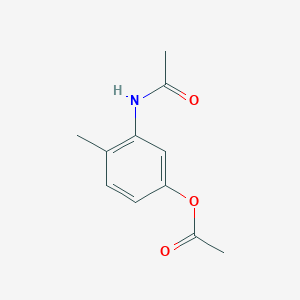
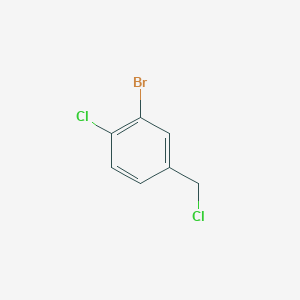
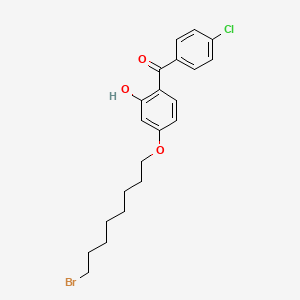
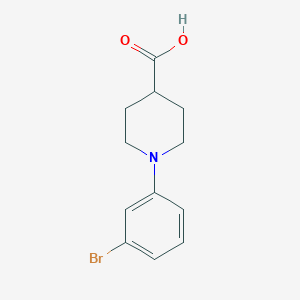
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
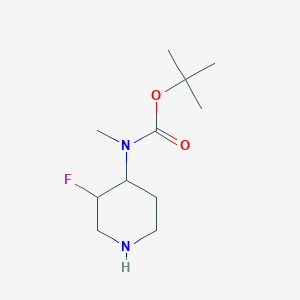
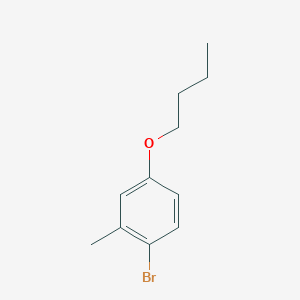
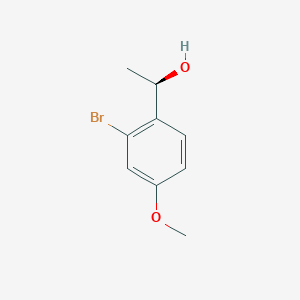
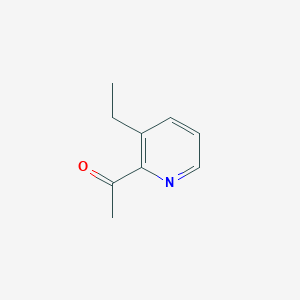
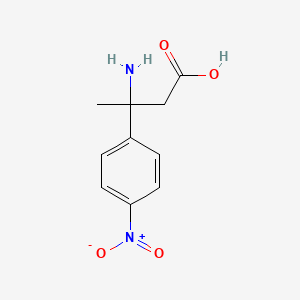
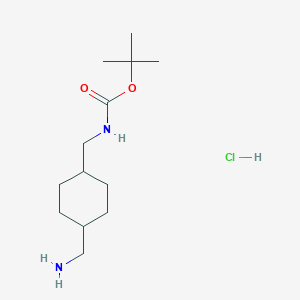
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

